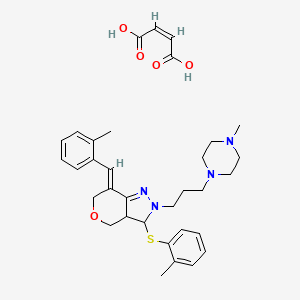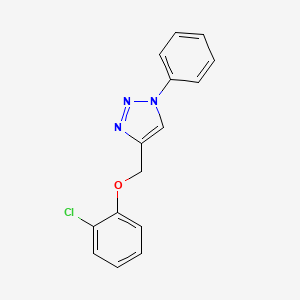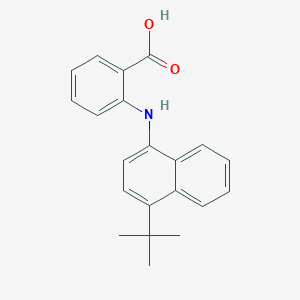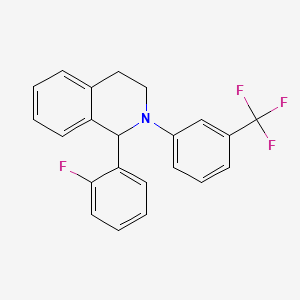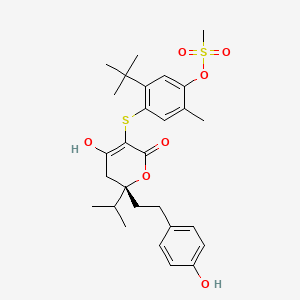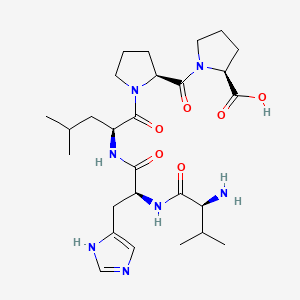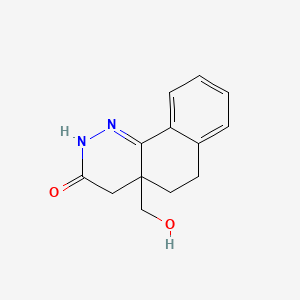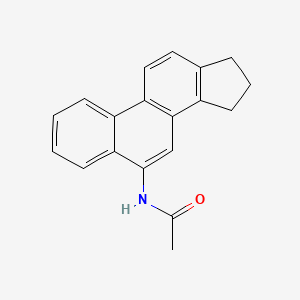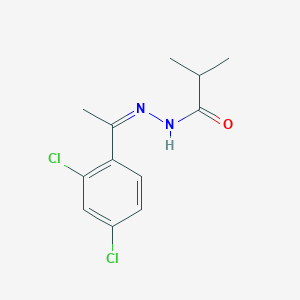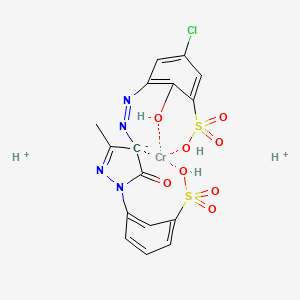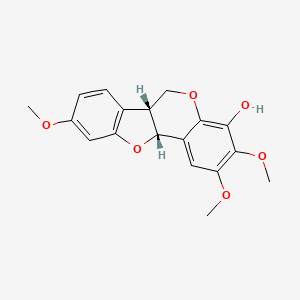
6H-Benzofuro(3,2-C)(1)benzopyran-4-ol, 6a,11a-dihydro-2,3,9-trimethoxy-, (6ar-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,9-trimethoxypterocarpan typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzofuran and chromene derivatives, which undergo cyclization in the presence of acid catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-Hydroxy-2,3,9-trimethoxypterocarpan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
4-Hydroxy-2,3,9-trimethoxypterocarpan has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pterocarpans.
Biology: Its antifungal properties make it a subject of interest in plant biology and agriculture.
Industry: It may have applications in developing environmentally safe agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-2,3,9-trimethoxypterocarpan involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
- (+)-2,3,9-Trimethoxypterocarpan
- (+)-Homopterocarpin
- (+)-Medicarpin
- (+)-Vesticarpan
Uniqueness
4-Hydroxy-2,3,9-trimethoxypterocarpan is unique due to its specific substitution pattern and the presence of a hydroxy group at the 4-position. This structural feature contributes to its distinct biological activities and reactivity compared to other pterocarpans .
特性
CAS番号 |
56841-82-8 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC名 |
(6aR,11aR)-2,3,9-trimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol |
InChI |
InChI=1S/C18H18O6/c1-20-9-4-5-10-12-8-23-17-11(16(12)24-13(10)6-9)7-14(21-2)18(22-3)15(17)19/h4-7,12,16,19H,8H2,1-3H3/t12-,16-/m0/s1 |
InChIキー |
APDOGYRSSCEXNB-LRDDRELGSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C(C(=C(C=C4[C@@H]3O2)OC)OC)O |
正規SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C(=C(C=C4C3O2)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


